L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester
Description
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester (referred to hereafter as Target Compound) is a synthetic derivative of L-glutamic acid, a key neurotransmitter in mammalian systems. This compound features a sulfonamide-linked phenyl group substituted with an ethoxycarbonylamino moiety and dimethyl ester groups on the glutamic acid backbone.
Key structural attributes:
Properties
CAS No. |
81865-26-1 |
|---|---|
Molecular Formula |
C16H22N2O8S |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]pentanedioate |
InChI |
InChI=1S/C16H22N2O8S/c1-4-26-16(21)17-11-5-7-12(8-6-11)27(22,23)18-13(15(20)25-3)9-10-14(19)24-2/h5-8,13,18H,4,9-10H2,1-3H3,(H,17,21)/t13-/m0/s1 |
InChI Key |
RVXPTLLPMARPBX-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester typically involves multiple steps. One common method starts with the protection of the amino and carboxyl groups of L-glutamic acid. The protected glutamic acid is then reacted with 4-aminobenzenesulfonyl chloride in the presence of a base to introduce the sulfonyl group. The ethoxycarbonyl group is introduced through a subsequent reaction with ethyl chloroformate. Finally, the dimethyl ester is formed by esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent purification steps, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxycarbonyl group.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially modifying their function. The ethoxycarbonyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Structural Comparisons
The Target Compound is compared to structurally related L-glutamic acid derivatives (Table 1):
Table 1: Structural Comparison of Glutamic Acid Derivatives
Key Observations :
- Sulfonamide vs. Benzoyl Linkers : The Target Compound’s sulfonamide group (as in ) may enhance binding to sulfonamide-sensitive targets (e.g., bacterial enzymes) compared to benzoyl-linked derivatives .
- Ester Groups : Dimethyl esters (Target Compound, ) confer higher lipophilicity than diethyl () or benzyl esters (), influencing absorption and tissue distribution.
- Substituent Effects: The ethoxycarbonylamino group in the Target Compound may act as a prodrug, unlike the cyanomethyl or benzyloxycarbonyl groups in other derivatives.
Comparison with Other Derivatives :
- Pemetrexed Intermediate () : Uses bromo and butyraldehyde substituents, requiring palladium-catalyzed couplings.
- MTX Derivatives () : Employ mixed anhydride methods for amide bond formation, similar to Target Compound’s sulfonamide synthesis.
- Antitubercular Sulfonamides () : Utilize nucleophilic substitution on sulfonyl chlorides, paralleling the Target Compound’s sulfonylation step.
Pharmacological and Functional Properties
- Prodrug Potential: The ethoxycarbonylamino group may hydrolyze in vivo to release an amine, analogous to nitro phenyl esters in .
- Enzyme Inhibition : Sulfonamide derivatives (e.g., ) inhibit bacterial dihydropteroate synthase; the Target Compound may share this mechanism.
- Cytotoxicity : Glutamic acid esters with bulky substituents (e.g., ) show anticancer activity, suggesting the Target Compound could target folate pathways.
Table 2: Functional Comparison
Biological Activity
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, dimethyl ester (CAS Number: 81865-26-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and neurotransmission. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.
- Molecular Formula : C16H22N2O8S
- Molecular Weight : 402.46 g/mol
- Synonyms : Dimethyl N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-L-glutamate
Biological Activity Overview
L-Glutamic acid derivatives have been extensively studied for their role in modulating glutamate receptors and influencing cancer cell metabolism. The compound's structure suggests potential interactions with both the glutamatergic system and pathways involved in tumorigenesis.
1. Glutamate Receptors Interaction
The biological activity of L-glutamic acid derivatives is significantly associated with their interaction with glutamate receptors, particularly the metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders and cancers.
- mGluR Activation : Studies indicate that compounds targeting mGluRs can modulate intracellular signaling pathways, such as those involving phospholipase C (PLC), which leads to increased intracellular calcium levels and activation of protein kinases .
2. Anticancer Potential
Recent research has focused on the anticancer properties of glutamic acid derivatives. Compounds that modify glutamine or glutamic acid behavior in cancer cells have shown promise as therapeutic agents.
- Cytotoxicity Studies : A study identified several glutamic acid derivatives that exhibited cytotoxic effects against various cancer cell lines, including breast adenocarcinoma and lung cancer cells. Notably, certain derivatives demonstrated significant bioactivity with lower toxicity profiles .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target/Mechanism | IC50 Value |
|---|---|---|---|
| 2Ba5 | Cytotoxicity | Breast adenocarcinoma | Not specified |
| 4Db6 | Cytotoxicity | Lung carcinoma | Not specified |
| mGluR5 Antagonists | Receptor Modulation | mGluR5 (metabotropic receptor) | IC50 = 0.30 µM |
Toxicological Data
The acute toxicity of this compound was assessed in rodent models, revealing a lethal dose (LD) greater than 2500 mg/kg . While specific toxic effects were not detailed, such data underscore the importance of evaluating safety profiles for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
